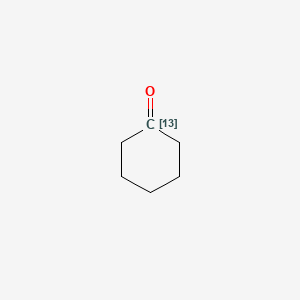

(113C)Cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(113C)cyclohexanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-PTQBSOBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[13C](=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514640 | |

| Record name | (1-~13~C)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63603-42-9 | |

| Record name | (1-~13~C)Cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63603-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 13c Cyclohexanone and Analogs

Petrochemical Processing

In the petrochemical sector, NMP is utilized for the recovery of specific hydrocarbons, such as 1,3-butadiene (B125203) and acetylene, from processing streams wikipedia.orgatamankimya.com. Its selective affinity for unsaturated hydrocarbons, aromatics, and sulfur compounds also makes it effective in gas purification processes, including the absorption of hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from sour gas and in hydrodesulfurization facilities wikipedia.orgatamankimya.com. It also finds application in lube oil purification atamankimya.com.

Polymer and Materials Science

NMP plays a crucial role in the synthesis and processing of high-performance polymers and advanced materials:

Polymer Synthesis: It serves as a reaction medium for the synthesis of polymers like polyimides, polyamides, and polybenzimidazoles, facilitating the formation of high molecular weight products due to its high boiling point and solvency scispectrum.in.

Membrane Fabrication: NMP is widely employed in the production of semi-permeable membranes used in ultrafiltration, reverse osmosis, and hemodialysis, due to its ability to dissolve a wide range of membrane-forming polymers and control morphology scispectrum.ineschemy.comchemicalbook.com.

Fiber Spinning: It is essential for producing high-performance fibers, such as aramid fibers (e.g., Kevlar), enabling the dissolution of rigid-rod polymers at high concentrations for the creation of strong, lightweight fibers scispectrum.in.

Coatings and Adhesives: NMP is used in formulating coatings, adhesives, and enamels for electronics, automotive, and construction industries, contributing to durable, high-performance finishes scispectrum.ineastman.combtc-europe.com.

Lithium-Ion Battery Manufacturing: NMP is a key solvent in the production of lithium-ion battery electrodes, dissolving electrode materials and binders to facilitate uniform coating wikipedia.orgscispectrum.inatamankimya.combtc-europe.com.

Electronics Industry

Within the electronics sector, NMP is valued as a cleaning agent and degreaser for components, effectively removing residues, soldering fluxes, and contaminants from circuit boards and other electronic devices wikipedia.orgm-chemical.co.jpeastman.combtc-europe.com. It is also used as a photoresist stripper and thinner m-chemical.co.jpeastman.com3dincites.com.

Pharmaceuticals and Agrochemicals

In the pharmaceutical and agrochemical industries, NMP functions as a solvent in drug formulations, aiding solubility and bioavailability, and is used in extraction processes wikipedia.orgm-chemical.co.jpeastman.comchemicalbook.combtc-europe.com. It is also employed in the formulation of pesticides and herbicides btc-europe.com.

Cleaning and Surface Treatment

NMP is a powerful solvent for various cleaning and surface treatment applications, including paint stripping, graffiti removal, industrial cleaning, and metal cleaning, often replacing more environmentally harmful chlorinated solvents wikipedia.orgm-chemical.co.jplyondellbasell.comeastman.comtoxicfreefuture.orgepa.gov.

Advanced Spectroscopic Applications of 1 13c Cyclohexanone in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules. The ¹³C nucleus, with its spin of 1/2, is NMR-active, and its isotopic enrichment in (1-13C)Cyclohexanone significantly enhances its utility.

Carbon-13 NMR Chemical Shift Analysis of (1-13C)Cyclohexanone

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. In cyclohexanone (B45756), the symmetry of the ring means there are four distinct carbon environments: the carbonyl carbon (C1), the alpha carbons (C2 and C6), the beta carbons (C3 and C5), and the gamma carbon (C4). The ¹³C label at the carbonyl position (C1) results in a characteristic signal for this carbon.

The carbonyl carbon (C1) in cyclohexanone typically resonates at a significantly downfield chemical shift, generally between 209 and 211 ppm, due to the electron-withdrawing effect of the oxygen atom benchchem.comnih.govchemicalbook.com. The other carbons appear at higher field: C2 and C6 (alpha to the carbonyl) resonate around 42 ppm, C4 (gamma to the carbonyl) around 27 ppm, and C3 and C5 (beta to the carbonyl) around 25 ppm nih.govchemicalbook.com. The presence of ¹³C at the carbonyl position does not drastically alter the chemical shift of this carbon compared to its natural abundance counterpart, but it provides a distinct signal that can be tracked, especially in complex mixtures or reaction products.

Table 1: ¹³C NMR Chemical Shifts of Cyclohexanone (Typical Values)

| Carbon Atom | Chemical Shift (ppm) |

| C1 (Carbonyl) | 209.0 – 211.0 |

| C2, C6 (α) | 41.5 – 42.5 |

| C3, C5 (β) | 24.5 – 25.5 |

| C4 (γ) | 26.5 – 27.5 |

Investigation of ¹³C-¹H and ¹³C-¹³C Coupling Constants

¹³C-¹³C Coupling: The ¹³C-¹³C coupling constant (¹JCC) is a powerful parameter for establishing direct carbon-carbon connectivity. The INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) technique is specifically designed to detect these couplings huji.ac.illibretexts.orgljmu.ac.ukblogspot.com. However, at the natural abundance of ¹³C (1.1%), the probability of two adjacent ¹³C nuclei being present in the same molecule is very low (approximately 1 in 8300), making the INADEQUATE experiment highly insensitive libretexts.orgljmu.ac.ukblogspot.comrsc.org. To overcome this, samples can be isotopically enriched, or advanced techniques like using cryoprobes or dissolution Dynamic Nuclear Polarization (DNP) NMR can be employed huji.ac.illibretexts.orgljmu.ac.ukrsc.org.

For (1-13C)Cyclohexanone, if other carbons were also ¹³C labeled, direct ¹³C-¹³C couplings (¹JCC) would be observable. For instance, the ¹JCC for the carbonyl carbon in uniformly ¹³C-labeled cyclohexanone has been reported as approximately 55 Hz benchchem.com. Longer-range couplings (²JCC, ³JCC) are typically smaller, in the range of 2-5 Hz for ³JCC in labeled cyclohexanes benchchem.comrsc.org.

¹³C-¹H Coupling: Direct ¹³C-¹H coupling constants (¹JCH) are generally large (100-320 Hz) bhu.ac.in and are typically removed in standard ¹³C NMR spectra through proton decoupling. To observe these couplings, proton-coupled ¹³C NMR or heteronuclear 2D NMR experiments like HSQC are required. While specific ¹³C-¹H coupling data for (1-13C)Cyclohexanone were not detailed in the provided search results, these couplings are fundamental for detailed structural assignments.

Table 2: Typical ¹³C-¹³C Coupling Constants

| Bond Type | Typical ¹JCC (Hz) |

| C-C (single) | 35 – 45 |

| C=C (double) | ~65 |

| C≡C (triple) | ~100 |

Conformational Dynamics of Cyclohexanone Systems Probed by ¹³C NMR

Cyclohexanone exists in a chair conformation, with the carbonyl group influencing the conformational preferences of substituents. ¹³C NMR spectroscopy, particularly when combined with variable-temperature studies, is a powerful method for investigating these conformational dynamics, including ring inversion and the axial/equatorial preferences of substituents bhu.ac.inresearchgate.netrsc.org. Changes in temperature can alter the population of different conformers, leading to changes in the observed ¹³C chemical shifts or, at the coalescence temperature, peak broadening. The ¹³C label at the carbonyl position in (1-13C)Cyclohexanone can serve as a specific marker to monitor these dynamic processes, providing precise data on the energy differences between conformers and the rates of interconversion.

Application of (1-13C)Cyclohexanone as a ¹³C NMR Spectroscopic Reference

While tetramethylsilane (B1202638) (TMS) is the standard external reference for ¹³C NMR, isotopically labeled compounds like (1-13C)Cyclohexanone can serve as valuable internal standards or reference materials in specific research applications sigmaaldrich.com. Its high isotopic purity and well-defined chemical shift make it suitable for calibrating experiments, quantifying reaction yields, or serving as a tracer in studies involving cyclohexanone derivatives.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, INADEQUATE) for Structural Elucidation of Derivatives

Advanced 2D NMR experiments are indispensable for elucidating the structures of complex molecules and derivatives synthesized from (1-13C)Cyclohexanone.

INADEQUATE: As mentioned, this technique is crucial for establishing ¹³C-¹³C connectivity, allowing researchers to trace the carbon skeleton of derivatives, especially when the ¹³C label is incorporated into the new molecular framework huji.ac.illibretexts.orgljmu.ac.ukblogspot.comrsc.org.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates proton (¹H) and directly bonded carbon (¹³C) signals. This experiment is vital for assigning protons to specific carbons in a derivative, confirming the presence of ¹³C-labeled carbons and their attached protons nih.govweebly.comomicsonline.orgacs.org.

By using (1-13C)Cyclohexanone as a starting material, these 2D NMR techniques can effectively map the structural integrity and connectivity of the resulting compounds, confirming the fate of the ¹³C label during chemical transformations.

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive to isotopic composition, making it an ideal technique for analyzing isotopically labeled compounds like (1-13C)Cyclohexanone.

The incorporation of a ¹³C atom at the carbonyl position results in a mass shift. Natural abundance cyclohexanone (C₆H₁₀O) has a nominal molecular weight of 98. For (1-13C)Cyclohexanone, the molecular ion peak ([M]+*) will be observed at m/z 99, reflecting the presence of the heavier ¹³C isotope sigmaaldrich.com. This characteristic mass difference of +1 unit compared to the unlabeled compound is a direct indicator of the ¹³C substitution.

Cyclohexanone undergoes characteristic fragmentation patterns in electron ionization (EI) mass spectrometry, typically involving alpha-cleavage and ring fragmentation chemicalbook.commassbank.eu. For (1-13C)Cyclohexanone, these fragmentation pathways will also be influenced by the isotopic label. For example, fragments originating from the carbonyl carbon or adjacent carbons will exhibit a mass shift and characteristic isotopic patterns, allowing for the tracking of the ¹³C atom through the fragmentation process. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition and precisely quantify the isotopic enrichment benchchem.com.

In broader chemical isotope labeling (CIL) strategies, derivatization of carbonyl compounds with isotopically labeled reagents is common to enhance sensitivity and selectivity in MS analysis. Labeled analytes appear as pairs of peaks with a defined mass difference, facilitating relative quantification nih.govresearchgate.netgoogle.comacs.org. While (1-13C)Cyclohexanone is the labeled compound itself, this principle highlights the importance of isotopic mass shifts in MS-based analyses.

Table 3: Mass Spectrometry Data for Cyclohexanone and (1-13C)Cyclohexanone (Expected)

| Ion Type | Cyclohexanone (Natural Abundance) | (1-13C)Cyclohexanone | Notes |

| Molecular Ion | m/z 98 | m/z 99 | Mass shift of +1 due to ¹³C incorporation at C1. |

| Fragment Ion A | m/z 56 (e.g., C₄H₈⁺) | m/z 56 or 57 | Depends on whether C1 is lost or retained in the fragment. |

| Fragment Ion B | m/z 42 (e.g., C₂H₂O⁺) | m/z 42 or 43 | Depends on whether C1 is lost or retained in the fragment. |

| Fragment Ion C | m/z 70 (e.g., C₅H₁₀⁺) | m/z 70 or 71 | Depends on whether C1 is lost or retained in the fragment. |

Note: Specific fragmentation patterns and their isotopic distribution are highly dependent on the ionization method and experimental conditions. The table provides illustrative examples.

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique used to measure the relative abundances of isotopes within a sample hku.hk. For (1-13C)Cyclohexanone, IRMS is instrumental in quantifying the degree of 13C enrichment or in tracing metabolic pathways and reaction mechanisms where the labeled carbon atom is incorporated. By analyzing the ratio of 13C to 12C atoms in a sample derived from or containing (1-13C)Cyclohexanone, researchers can determine the extent to which the labeled molecule has been utilized or transformed. This method is crucial for applications such as metabolic flux analysis, where the movement of specific atoms through biochemical pathways is tracked, or for verifying the authenticity and origin of materials. The precise measurement of isotopic ratios allows for sensitive detection and quantification of labeled compounds, even at low concentrations.

Fragmentation Pathways and Isotopic Mass Shifts of (1-13C)Cyclohexanone under Ionization

In mass spectrometry, molecules are ionized and then fragmented, producing characteristic patterns that aid in structural identification 182.160.97. The presence of the 13C isotope in (1-13C)Cyclohexanone leads to observable isotopic mass shifts in the resulting fragment ions. An isotopic mass shift refers to the difference in mass of a molecule or fragment due to the substitution of one isotope for another hku.hkescholarship.org.

When (1-13C)Cyclohexanone undergoes ionization, typically via Electron Ionization (EI), the molecular ion ([M]+•) will be observed at m/z 99, whereas unlabeled cyclohexanone has a molecular ion at m/z 98. More importantly, the fragmentation pathways will yield fragments that either retain or lose the 13C-labeled carbon atom. Fragments that incorporate the C1 atom will appear with a +1 Da mass shift compared to their unlabeled counterparts. This allows researchers to track the fate of the carbonyl carbon during fragmentation. For instance, common fragmentation pathways for cyclohexanone involve the cleavage of C-C bonds and the loss of neutral molecules like CO or C2H4 182.160.97wiley.comwhitman.edu.

Table 1: Representative Mass Spectrometric Fragmentation Ions

| Fragment Description | Cyclohexanone (m/z) | (1-13C)Cyclohexanone (m/z) | Note |

| Molecular Ion | 98 | 99 | Retention of the 13C-labeled C1 atom |

| Loss of CO (from C1=O) | 70 | 71 | Fragment retains the 13C-labeled C1 atom |

| Loss of C2H4 (e.g., C1-C2) | 70 | 70 | Fragment loses the 13C-labeled C1 atom |

| Cleavage yielding C5H9+ | 69 | 69 | Fragment loses the 13C-labeled C1 atom |

| Cleavage yielding C5H8O+ | 82 | 82 | Fragment loses the 13C-labeled C1 atom |

| Fragment retaining C1 | Varies | Varies + 1 Da | Shows +1 Da shift due to 13C at C1 |

Note: Specific fragmentation patterns can be complex and depend on ionization conditions. The table illustrates expected shifts for fragments retaining the labeled carbon.

By analyzing these mass shifts, researchers can precisely map out fragmentation mechanisms and confirm the structural integrity of the labeled compound.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules, providing insights into their structure, functional groups, and intermolecular interactions kashanu.ac.irchemistrydocs.com. The absorption or scattering of specific frequencies of light corresponds to the excitation of molecular bonds to vibrate at characteristic frequencies.

Analysis of Carbonyl Stretching Frequencies and Isotopic Shifts in (1-13C)Cyclohexanone

The carbonyl group (C=O) in ketones exhibits a strong stretching vibration that is highly sensitive to its electronic environment and isotopic composition researchgate.net. For cyclohexanone, the carbonyl stretching frequency typically appears in the region of 1715-1680 cm⁻¹ in the IR spectrum researchgate.net. The introduction of a 13C isotope at the carbonyl carbon in (1-13C)Cyclohexanone leads to a measurable shift in this vibrational frequency. This phenomenon occurs because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system (ν ∝ 1/√μ) chemistrydocs.com. Replacing the lighter 12C with the heavier 13C increases the reduced mass of the C=O bond, resulting in a shift of the carbonyl stretching frequency to lower wavenumbers (a red-shift).

Table 2: Carbonyl Stretching Frequencies in IR Spectroscopy

| Sample | Carbonyl Stretching Frequency (cm⁻¹) | Reference/Note |

| Cyclohexanone | ~1715 | Typical value for unlabeled cyclohexanone; solvent dependent researchgate.net |

| (1-13C)Cyclohexanone | ~1670 - 1680 | Expected shift to lower wavenumber due to increased reduced mass (¹³C=O) chemistrydocs.comchemistrydocs.comresearchgate.net |

The magnitude of this isotopic shift is typically in the range of 30-50 cm⁻¹ for a carbonyl group when a 13C substitution occurs at the carbonyl carbon, providing a distinct spectral marker for the labeled molecule chemistrydocs.comchemistrydocs.comresearchgate.net. This shift allows for the unambiguous identification and quantification of the isotopically labeled compound in mixtures or reaction products using IR or Raman spectroscopy.

Probing Molecular Interactions and Environmental Effects

Vibrational spectroscopy is highly effective in characterizing molecular interactions, such as hydrogen bonding and solvent-solute interactions, as these forces can subtly alter bond strengths and, consequently, vibrational frequencies researchgate.net. The carbonyl stretching frequency of cyclohexanone is known to be sensitive to its surrounding environment, with shifts observed depending on the solvent polarity and its ability to interact with the carbonyl oxygen researchgate.net.

The use of (1-13C)Cyclohexanone in these studies offers a significant advantage. By monitoring the distinct carbonyl stretch of the labeled compound, researchers can selectively study how the molecular environment affects this specific isotopologue. This is particularly useful when investigating complex systems where unlabeled cyclohexanone might also be present or when differentiating between various types of interactions. For example, studies can compare the solvent-induced frequency shifts for unlabeled cyclohexanone versus (1-13C)Cyclohexanone to gain deeper insights into the nature and strength of solute-solvent interactions at the carbonyl site. The isotopic label acts as a spectral tag, enabling the deconvolution of spectral contributions from labeled and unlabeled species, thereby enhancing the precision and scope of investigations into intermolecular forces and dynamic processes.

Mechanistic Investigations Using 1 13c Cyclohexanone As a Probe

Kinetic Isotope Effects (KIE) in Cyclohexanone (B45756) Reactions

Kinetic Isotope Effects (KIEs) are a cornerstone of mechanistic studies, quantifying the change in reaction rate when an atom in a reactant is substituted with one of its isotopes. These effects arise from differences in zero-point energies between isotopologues, which influence the activation energy of a reaction. For carbon isotopes, the mass difference is smaller than for hydrogen isotopes, resulting in typically smaller KIEs, but these are still invaluable for mechanistic deductions.

Primary and Secondary Carbon-13 Kinetic Isotope Effects

Primary KIEs occur when the bond to the isotopically labeled atom is directly involved in the bond-breaking or bond-forming process in the rate-determining step (RDS) of a reaction. Secondary KIEs, on the other hand, arise when the isotope is not directly in the breaking/forming bond but is located on an atom adjacent to the reaction center, influencing the transition state's vibrational frequencies.

Studies employing (1-13C)cyclohexanone have provided critical data on both primary and secondary 13C KIEs. For instance, in the Baeyer-Villiger oxidation of cyclohexanone, significant 13C KIEs have been observed at the carbonyl carbon, suggesting its direct involvement in the rate-limiting step, potentially indicating a primary KIE illinois.eduic.ac.ukopenstax.orgwalisongo.ac.id. Research has also investigated KIEs at other positions, such as the α-carbon, to understand the electronic and structural changes occurring during the reaction illinois.eduic.ac.uk.

Table 1: Exemplary 13C Kinetic Isotope Effects in Cyclohexanone Reactions

| Reaction Type | Labeled Position | Isotope Effect (k¹²/k¹³) | Nature of Effect | Reference(s) |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Carbonyl Carbon | ~1.05 | Primary | illinois.eduic.ac.ukopenstax.org |

| Enzymatic Baeyer-Villiger Oxidation | Carbonyl Carbon | 1.055 ± 0.007 | Primary | walisongo.ac.id |

| Dehydrogenation (α-C–H cleavage) | α-Carbon | kH/kD = 2.9 ± 0.27 | Primary | pnnl.gov |

Note: The KIE for dehydrogenation involves H/D isotopes but illustrates the principle of primary KIEs in cyclohexanone transformations.

Investigations of Catalytic Oxidation and Reduction Mechanisms Involving Cyclohexanone

(1-13C)Cyclohexanone is instrumental in dissecting the mechanisms of catalytic processes involving cyclohexanone. For example, in the catalytic dehydrogenation of cyclohexanone, KIE studies using deuterated analogs have provided direct evidence for the cleavage of the α-C–H bond being a primary kinetic event pnnl.gov. Similarly, enzymatic Baeyer-Villiger oxidations, which convert cyclohexanone to ε-caprolactone, have been studied using 13C labeling to understand the role of the carbonyl carbon in the catalytic cycle walisongo.ac.id. These studies help differentiate between various proposed catalytic cycles and identify the rate-limiting steps in complex catalytic systems.

Tracing Carbon Scrambling and Rearrangements

Isotopic labeling is a powerful method for tracking the movement of atoms during reactions, particularly in processes involving rearrangements or scrambling of carbon atoms. While specific studies directly using (1-13C)cyclohexanone for complex rearrangements might be less common, the principle is well-established. For instance, in the Wolff rearrangement, isotopic labeling has been used to demonstrate carbon scrambling via oxirene (B85696) intermediates, indicating a stepwise mechanism wikipedia.org. If cyclohexanone were to undergo such a rearrangement, (1-13C)cyclohexanone would allow researchers to trace the fate of the labeled carbon atom and determine if scrambling occurs, thereby distinguishing between concerted and stepwise pathways.

Studies on Nucleophilic and Electrophilic Reactions of the Carbonyl Group

The carbonyl group of cyclohexanone is a key site for nucleophilic and electrophilic attack. (1-13C)Cyclohexanone allows for direct observation of the fate of the carbonyl carbon during these reactions. For example, in the formation of hemiacetals and acetals, which involves nucleophilic addition of alcohols to the carbonyl group, the isotopic label can help elucidate the mechanism, including the reversibility of steps and the nature of intermediates openstax.orgpearson.com. Studies on the Baeyer-Villiger oxidation also probe the reactivity of the carbonyl group, where the migration of a substituent from the carbonyl carbon to an oxygen atom is a critical step ic.ac.ukwikipedia.orgwiley-vch.de. The use of (1-13C)cyclohexanone in such studies can provide quantitative data on the bond-making and bond-breaking events at the carbonyl center.

Investigations of Catalytic Oxidation and Reduction Mechanisms Involving Cyclohexanone

The catalytic transformation of cyclohexanone is a significant area of research, particularly in the context of producing valuable intermediates for polymers and fine chemicals. (1-13C)Cyclohexanone, or its deuterated analogs, are employed in KIE studies to probe the mechanisms of these catalytic processes. As noted in section 4.1.1, the dehydrogenation of cyclohexanone has been investigated using KIEs to identify the rate-determining step involving C-H bond cleavage pnnl.gov. Furthermore, enzymatic oxidation reactions, such as the Baeyer-Villiger monooxygenase-catalyzed oxidation of cyclohexanone, have benefited from isotopic labeling to understand the enzyme's catalytic mechanism and substrate interaction walisongo.ac.id. These studies contribute to the rational design of more efficient and selective catalysts for oxidation and reduction reactions.

Biochemical and Metabolic Research Employing 1 13c Cyclohexanone Excluding Clinical Human Trials

Utilization of (1-13C)Cyclohexanone as a Metabolic Tracer

The primary utility of (1-13C)Cyclohexanone lies in its capacity to act as a metabolic tracer. By introducing this labeled compound into a biological system, researchers can follow the fate of its carbon atoms as they are incorporated into various metabolites and incorporated into cellular biomass. This tracing capability offers invaluable insights into metabolic pathways, particularly in understanding the breakdown or synthesis of cyclic compounds. For instance, studies have utilized cyclohexanone (B45756), and by extension its labeled isotopes, to investigate aspects of fatty acid metabolism, noting that cyclohexanone can be produced during periods of high fatty acid oxidation rates benchchem.com. The ¹³C label enhances the resolution and sensitivity in spectroscopic studies, facilitating the tracking of metabolic processes within microbial systems and other biological contexts benchchem.com.

Elucidation of Enzymatic Reaction Mechanisms in Model Systems

(1-13C)Cyclohexanone is instrumental in dissecting the mechanisms of enzymes involved in its transformation. Notably, cyclohexanone monooxygenase (CHMO), a flavin-dependent enzyme, catalyzes the Baeyer-Villiger oxidation of cyclic ketones like cyclohexanone to form lactones harvard.eduacs.orgucl.ac.uk. By using ¹³C-labeled cyclohexanone, researchers can employ NMR spectroscopy to study the dynamic interactions of the substrate with the enzyme, identify reaction intermediates, and map the precise movements of atoms during catalysis benchchem.comharvard.edu. Mechanistic studies on cyclohexanone oxygenase, for example, have supported the formation of a 4a-hydroperoxyflavin intermediate, a key step in the oxygen insertion mechanism harvard.edu. Furthermore, the compound has been shown to interact with enzymes such as Pentaerythritol tetranitrate reductase in Enterobacter cloacae, influencing specific biochemical pathways and providing a means to probe enzyme-substrate interactions benchchem.com.

Table 1: Applications of (1-13C)Cyclohexanone in Metabolic Tracing and Enzyme Studies

| Application Area | Key Research Insight | Technique Employed | Relevant Finding |

| Metabolic Pathway Analysis | Tracking metabolic processes and carbon flow in organisms. | Isotope Tracing, NMR Spectroscopy | Provides enhanced resolution and sensitivity for tracking metabolic pathways in various biological systems benchchem.com. |

| Fatty Acid Metabolism | Understanding the production of cyclohexanone during high fatty acid oxidation. | NMR Spectroscopy | Offers insights relevant to conditions such as weight loss and metabolic disorders benchchem.com. |

| Enzymatic Mechanism Studies | Elucidating reaction intermediates and molecular behavior in solvent environments. | ¹³C NMR Spectroscopy | Supports the formation of key intermediates like 4a-hydroperoxyflavin in cyclohexanone oxygenase harvard.edu and reveals molecular behavior in solvent environments benchchem.com. |

| Enzyme-Substrate Interaction | Investigating enzyme interactions and their influence on biochemical pathways. | Isotope Tracing | Demonstrated interaction with Pentaerythritol tetranitrate reductase in Enterobacter cloacae benchchem.com. |

Tracking Carbon Flux in In Vitro Biological Pathways (e.g., microbial degradation)

The precise labeling of (1-13C)Cyclohexanone makes it an ideal substrate for tracking carbon flux through complex in vitro biological pathways, particularly in microbial degradation studies. Microbial communities often possess diverse metabolic capabilities, enabling the breakdown of various organic compounds, including cyclohexanone researchgate.netasm.org. Techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA) leverage labeled substrates to quantify the rates of individual reactions within metabolic networks nih.govnih.govshimadzu.com. By feeding ¹³C-labeled cyclohexanone to microbial cultures, researchers can analyze the distribution of the ¹³C label in downstream metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This data allows for the reconstruction of metabolic pathways and the determination of carbon flow through different cellular processes, such as the complete degradation of cyclohexanone into simpler molecules or its incorporation into biomass. For example, studies have identified genes involved in cyclohexanone oxidation in various bacterial species, providing a foundation for flux analysis of these pathways asm.orgnih.gov.

Investigation of Biotransformation Pathways of Labeled Cyclohexanone in Non-Human Organisms

Beyond microbial degradation, (1-13C)Cyclohexanone is employed to investigate broader biotransformation pathways in various non-human biological systems in vitro. This includes studying how enzymes within cell cultures or isolated enzyme systems metabolize the compound. The ¹³C label is critical for differentiating the labeled substrate from endogenous unlabeled molecules and for precisely identifying the products of biotransformation. For instance, the study of enzyme kinetics and substrate specificity, such as with cyclohexanone oxygenase, benefits greatly from the use of labeled substrates to trace the incorporation of oxygen atoms and the formation of lactones harvard.eduucl.ac.uk. Furthermore, the application of ¹³C NMR spectroscopy allows for the detailed analysis of molecular interactions and solvation dynamics in model systems, providing insights into the behavior of labeled cyclohexanone within different biochemical environments benchchem.com. The synthesis of ¹³C-labeled cyclohexanone itself, often via the oxidation of ¹³C-labeled cyclohexanol, is a critical upstream step, with high isotopic purity (e.g., 98.5–99.3%) being essential for accurate downstream analysis benchchem.com.

Theoretical and Computational Studies of 1 13c Cyclohexanone Systems

Quantum Chemical Calculations of Isotopic Effects (e.g., KIE predictions)

Quantum chemical calculations are instrumental in predicting and understanding kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution. The KIE is a sensitive probe of reaction mechanisms and transition state structures. For reactions involving (1-¹³C)cyclohexanone, the ¹²C/¹³C KIE can provide critical information about changes in bonding to the carbonyl carbon in the rate-determining step.

The theoretical prediction of KIEs is rooted in transition state theory and statistical mechanics. Isotope effects arise from the mass difference between isotopes, which influences the vibrational frequencies of the molecule. icm.edu.pl Within the Born-Oppenheimer approximation, the potential energy surface is independent of isotopic substitution. icm.edu.pl Therefore, differences in reactivity are attributed to differences in the zero-point vibrational energies (ZPVEs) of the ground state and the transition state for the different isotopologues.

Calculations typically involve the following steps:

Locating Stationary Points: The geometries of the reactant (1-¹³C)cyclohexanone and the transition state for a given reaction are optimized using a suitable level of theory.

Frequency Calculations: Vibrational frequencies are calculated for both the light (¹²C) and heavy (¹³C) isotopologues in both the ground state and the transition state.

KIE Calculation: The KIE is then calculated using the Bigeleisen-Mayer equation, which incorporates the vibrational frequencies of all species.

For example, in a nucleophilic addition to the carbonyl group, the C=O double bond is converted to a C-O single bond. This change in bonding and hybridization at the C1 position leads to significant changes in the vibrational modes associated with this carbon. A normal KIE (k₁₂/k₁₃ > 1) is expected if the bonding to the isotopic carbon is weakened in the transition state, while an inverse KIE (k₁₂/k₁₃ < 1) suggests stronger bonding. The accurate determination of KIEs can be a powerful tool for elucidating reaction mechanisms. nih.govharvard.edu

Table 1: Factors Influencing Calculated Kinetic Isotope Effects

| Factor | Description | Impact on KIE |

| Zero-Point Energy (ZPE) | The vibrational energy at 0 K. Heavier isotopes have lower ZPEs. The difference in ZPE between reactants and the transition state is a primary contributor to the KIE. | A smaller ZPE difference for the heavier isotope leads to a higher activation energy and a slower rate. |

| Vibrational Frequencies | Heavier isotopes lead to lower vibrational frequencies for modes involving that atom. | Changes in frequencies, particularly those that are significantly altered upon reaching the transition state, dictate the magnitude and direction of the KIE. |

| Transition State Structure | The geometry and bonding at the isotopic center in the transition state. | "Early" or "late" transition states will exhibit different degrees of bond breaking/formation, directly impacting the calculated KIE. |

| Tunneling | Quantum mechanical tunneling of atoms (primarily hydrogen) through the activation barrier. | While less significant for carbon, tunneling can influence KIEs, though it is not the primary factor for ¹³C substitution. |

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) has become a standard method for studying the electronic structure and vibrational properties of molecules due to its favorable balance of computational cost and accuracy. arxiv.org For (1-¹³C)cyclohexanone, DFT can be used to calculate a variety of properties, including optimized geometry, orbital energies, atomic charges, and, crucially, vibrational frequencies.

The electronic structure of cyclohexanone (B45756) is characterized by the polar C=O bond and the sp³-hybridized carbons of the ring. DFT calculations can map the electron density distribution and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding its reactivity. The substitution of ¹²C with ¹³C at the C1 position does not alter the electronic potential energy surface but does affect the vibrational properties. icm.edu.pl

Vibrational frequency calculations are a key output of DFT studies. After optimizing the molecular geometry to find a minimum on the potential energy surface, a second derivative calculation (Hessian) yields the harmonic vibrational frequencies. wisc.edu These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. nih.govsemanticscholar.org

For (1-¹³C)cyclohexanone, the most significant change in the vibrational spectrum compared to the unlabeled compound is expected for the C=O stretching mode. Because the ¹³C isotope is heavier, the reduced mass of the C=O oscillator increases, leading to a predictable decrease in the stretching frequency. This isotopic shift is a valuable tool for assigning vibrational modes in experimental spectra. The accuracy of these predictions is dependent on the chosen functional and basis set. spectroscopyonline.com

Table 2: Predicted Vibrational Frequency Shift for the C=O Stretch in (1-¹³C)Cyclohexanone

| Isotopologue | Typical Calculated Frequency (cm⁻¹) | Expected Shift upon ¹³C Substitution (cm⁻¹) |

| Cyclohexanone | ~1740 - 1715 | N/A |

| (1-¹³C)Cyclohexanone | ~1700 - 1675 | ↓ ~40 - 45 |

Note: Absolute frequency values are highly dependent on the level of theory (functional and basis set) and computational environment (gas phase vs. solvent model). The predicted shift, however, is generally more robust.

Molecular Dynamics Simulations of Conformational Isomerism and Solvent Interactions

Cyclohexanone, like cyclohexane, exhibits conformational isomerism, primarily existing in a stable chair conformation. However, it can undergo ring inversion through higher-energy intermediates like the boat and twist-boat conformations. nih.govsapub.org Molecular dynamics (MD) simulations are a powerful computational technique used to study these dynamic processes and the interactions of the molecule with its environment, such as a solvent. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the molecule to be followed over time. This provides insight into:

Conformational Dynamics: MD can simulate the chair-to-chair ring flip, determining the energy barriers and relative populations of different conformers. nih.gov While the ¹³C isotope at C1 does not significantly alter the classical potential energy surface governing these dynamics, its presence is critical for interpreting experimental studies (e.g., NMR) that probe these motions.

Solvent Interactions: By including explicit solvent molecules in the simulation box, MD can model how the solvent organizes around the cyclohexanone molecule. mdpi.com This is particularly important for understanding solvation effects on reactivity and spectroscopic properties. Simulations can reveal details about hydrogen bonding between the carbonyl oxygen and protic solvents.

Adsorption and Transport: Simulations can also be used to study the interaction of cyclohexanone with surfaces or within nanoporous materials, providing information on the preferred orientation and binding energy of different conformers. acs.org

Accelerated MD (A-MD) techniques can be employed to enhance the sampling of rare events, such as conformational transitions, allowing for the efficient calculation of free energy landscapes for processes like the ring inversion of the cyclohexane ring system. nih.gov

Prediction of Spectroscopic Parameters for (1-¹³C)Cyclohexanone and Derivatives

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for assigning experimental spectra and understanding structure-property relationships. For (1-¹³C)cyclohexanone, the prediction of ¹³C Nuclear Magnetic Resonance (NMR) parameters is of particular interest.

The primary method for calculating NMR chemical shifts is based on DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comacs.org This approach calculates the nuclear magnetic shielding tensor for each nucleus in the molecule. The chemical shift (δ) is then determined by referencing the calculated shielding constant (σ) of the nucleus of interest to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS). acs.org

δ = σ_ref - σ

For (1-¹³C)cyclohexanone, these calculations can predict the chemical shift of the labeled C1 carbon. The accuracy of the prediction depends on the level of theory, basis set, and whether solvent effects are included. acs.org Comparing the calculated spectrum to the experimental one can confirm the molecular structure. Furthermore, theoretical calculations can help understand the origins of isotopic shifts—small changes in the chemical shifts of neighboring nuclei caused by the isotopic substitution. semanticscholar.orgresearchgate.net

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for Cyclohexanone

| Carbon Atom | Experimental δ (ppm) in CDCl₃ | Calculated δ (ppm) (Example DFT/GIAO) |

| C1 (C=O) | ~211 | ~205-215 |

| C2 / C6 | ~42 | ~40-45 |

| C3 / C5 | ~27 | ~25-30 |

| C4 | ~25 | ~23-28 |

Note: Calculated values are illustrative and can vary significantly with the chosen computational protocol (e.g., B3LYP/cc-pVTZ). acs.org The value for C1 in (1-¹³C)cyclohexanone would be directly observed in the ¹³C spectrum.

Advanced Analytical Method Development and Standardization

Application of (1-13C)Cyclohexanone as an Internal Standard in Quantitative Analysis

Stable isotope-labeled (SIL) compounds are indispensable tools in quantitative analytical chemistry, especially when employing mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). (1-13C)Cyclohexanone, with its 13C atom incorporated at a specific position, serves as an ideal internal standard (IS) for the quantification of unlabeled cyclohexanone (B45756) or related compounds mdpi.comscispace.comsimsonpharma.comnih.govhpc-standards.commetsol.comresearchgate.netscispace.com.

The principle behind using SIL-IS lies in their near-identical physicochemical properties to the analyte of interest. This similarity ensures that the labeled standard undergoes the same losses during sample preparation, extraction, and chromatographic separation as the unlabeled analyte. Furthermore, SIL-IS help to compensate for variations in ionization efficiency and matrix effects commonly encountered in MS-based analyses simsonpharma.comresearchgate.netscispace.compitt.edunih.gov. By introducing a known amount of (1-13C)Cyclohexanone to a sample, analysts can accurately determine the concentration of endogenous or spiked cyclohexanone by comparing the ratio of the analyte's signal to the internal standard's signal. The mass difference introduced by the 13C isotope allows for clear differentiation between the labeled standard and the unlabeled analyte within the mass spectrometer, enabling precise quantification even at trace levels mdpi.comscispace.comresearchgate.netnih.govresearchgate.net. For instance, (13C215N2)-TBE-31, synthesized from cyclohexanone, was successfully used as an internal standard for quantifying TBE-31 using LC-MS nih.gov. This highlights the broader application of cyclohexanone derivatives in developing robust quantitative assays.

Method Validation for Trace Analysis of Cyclohexanone and its Derivatives

The accurate determination of cyclohexanone and its derivatives, particularly at trace concentrations, necessitates rigorous method validation. This process ensures the reliability, accuracy, and precision of the analytical procedure. Key parameters that are typically assessed during method validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness researchgate.netresearchgate.netmdpi.com.

GC-MS methods developed for cyclohexanone have been validated for these parameters, demonstrating specificity, linearity, accuracy, robustness, and repeatability researchgate.netsci-hub.se. Similarly, HPLC methods have been validated for trace analysis of cyclohexanone derivatives, such as 2-[(dimethylamino)methyl]cyclohexanone, a known impurity in pharmaceutical formulations researchgate.net. The validation process often involves spiking experiments to assess recovery and accuracy, as well as analyzing samples at varying concentrations to establish linearity and determine LOD/LOQ values. For example, a GC method reported linearity with correlation coefficients (r) greater than 0.999, accuracy around 78.1 ± 3.64%, and precision (RSD) below 3.6% researchgate.net. Sensitivity can be achieved down to 0.01% enrichment levels using optimized GC-MS workflows scispace.com. The use of (1-13C)Cyclohexanone as an internal standard significantly enhances the accuracy and precision of these trace analyses by mitigating variability researchgate.netscispace.com.

Development of Separation Techniques (e.g., GC-MS, LC-MS) Optimized for Isotopic Detection

The accurate detection and quantification of isotopically labeled compounds rely heavily on sophisticated separation and detection techniques, primarily mass spectrometry mdpi.comscispace.commetsol.comresearchgate.netscispace.compitt.edunih.govresearchgate.netmdpi.comitim-cj.ronih.govacs.orgacs.org. Both GC-MS and LC-MS are widely employed, with specific optimizations tailored for isotopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for its ability to provide informative mass isotopomer distributions (MIDs), which are crucial for quantifying isotopic enrichment mdpi.comscispace.com. Optimization involves careful selection of GC columns and MS parameters to achieve effective separation of analytes and their isotopomers. Derivatization techniques can further enhance the separation and detection of certain compounds, as seen with the use of cyclohexanone in derivatizing other analytes for GC-MS analysis researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for analyzing labeled compounds in complex biological matrices nih.govmetsol.comresearchgate.netscispace.com. Method development typically focuses on optimizing chromatographic separation (e.g., using reversed-phase or HILIC) to ensure the labeled analyte and its internal standard elute closely, minimizing differences in ionization and improving the accuracy of quantification scispace.commdpi.comnih.govacs.org. High-resolution mass spectrometry (HRMS) can further enhance accuracy by providing interference-free measurements of isotopic mass spectra mdpi.com. Techniques such as Isotope Dilution Mass Spectrometry (IDMS) are specifically designed for accurate quantification by leveraging the mass difference between isotopes scispace.comnih.govsciencepublishinggroup.comosti.govnih.gov. Computational methods are essential for processing MS data, enabling the correction for natural isotopic abundances and the calculation of accurate mass isotopomer distributions mdpi.compitt.edunih.govfrontiersin.org.

Standardization Protocols for Isotopic Purity and Concentration Determinations

Ensuring the accuracy of analytical results obtained with (1-13C)Cyclohexanone requires robust standardization protocols for determining its isotopic purity and concentration. Isotopic purity refers to the proportion of molecules containing the 13C isotope at the specified position pitt.eduitim-cj.robenchchem.com.

Standardization protocols typically involve the use of well-characterized reference materials with certified isotopic enrichment and concentration hpc-standards.comaxios-research.com. Techniques like Isotope Ratio Mass Spectrometry (IRMS) are traditionally used for high-precision isotope ratio analysis metsol.comnih.govcopernicus.org. However, GC-MS and LC-MS are also utilized for quantifying isotopic enrichment by analyzing mass isotopomer distributions mdpi.comscispace.compitt.edunih.govresearchgate.netmdpi.com. Computational algorithms are employed to process the raw MS data, allowing for the precise calculation of isotopic abundances and the correction for naturally occurring isotopes mdpi.compitt.edunih.govfrontiersin.org. For instance, methods are developed to predict isotopic distributions and compare them with experimental data to determine enrichment factors, with accuracy often reported within a few percent pitt.eduacs.org. The accuracy of these determinations can be influenced by factors such as sampling methodology and potential mass removal during analysis acs.org. Adherence to standardized protocols ensures the reliability of (1-13C)Cyclohexanone as a quantitative standard.

Table 1: Representative Method Validation Parameters for Cyclohexanone and Related Analyses

| Parameter | Typical Value/Range | Technique(s) Used | Reference(s) |

| Linearity | Correlation coefficient (r) > 0.999 | GC-MS, HPLC | researchgate.net, researchgate.net |

| Accuracy | e.g., 78.1 ± 3.64% recovery | GC-MS | researchgate.net |

| Precision (RSD) | < 3.6% | GC-MS, HPLC | researchgate.net, researchgate.net |

| LOD | e.g., 0.8 ng/m³ (for cyclohexanone in air) | GC-FID | nih.gov |

| LOQ | e.g., 0.05% (for diketal impurity) | GC | scirp.org |

| Sensitivity | Trace enrichment down to 0.01% | GC-MS | scispace.com |

| Isotopic Accuracy | e.g., 0.3–0.5‰ (for isotope ratio measurements) | GC-IRMS | copernicus.org |

Compound List:

(1-13C)Cyclohexanone

Cyclohexanone

2-[(dimethylamino)methyl]cyclohexanone

TBE-31 (Tricyclic bis(cyanoenone))

Acetaldehyde

2-Butanone

Benzaldehyde

Androsterone

Galactose

2-MCPD (2-monochloropropanediol)

3-MCPD (3-monochloropropanediol)

Glutamate

Glutamine

Glucose

Lactate

Alanine

Glycine

Serine

Citrate

Valine

Isoleucine

Tyrosine

Threonine

Pantothenate

Future Research Directions and Emerging Technologies

Integration of (1-¹³C)Cyclohexanone with Hyperpolarization Techniques for Enhanced NMR Sensitivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for molecular structure elucidation, but its inherent insensitivity, particularly for low-abundance nuclei like ¹³C, can be a significant limitation. rsc.orgacs.org Hyperpolarization techniques, which dramatically increase the nuclear spin polarization of a sample, offer a solution to this challenge, boosting NMR signals by several orders of magnitude (10,000 to 100,000-fold). pnnl.gov The integration of (1-¹³C)Cyclohexanone with these methods is a promising frontier for real-time metabolic imaging and mechanistic studies.

Dynamic Nuclear Polarization (DNP): DNP is a powerful hyperpolarization method that transfers the high electron spin polarization of free radicals to surrounding nuclear spins at cryogenic temperatures. acs.orgsmu.edu Upon rapid dissolution, the hyperpolarized sample can be used for in vivo or in vitro NMR studies. acs.org While [1-¹³C]pyruvate is the most studied substrate for DNP-enhanced metabolic imaging, the principles are applicable to other ¹³C-labeled molecules, including ketones. acs.orgosti.gov The long spin-lattice relaxation time (T₁) of the carbonyl carbon in (1-¹³C)Cyclohexanone makes it an excellent candidate for DNP. Hyperpolarized (1-¹³C)Cyclohexanone could be used to trace the metabolic fate of cyclohexanone (B45756) in biological systems or to monitor chemical reactions in real-time with unprecedented sensitivity.

Parahydrogen-Induced Polarization (PHIP): PHIP utilizes the singlet spin state of parahydrogen (p-H₂) to enhance NMR signals. numberanalytics.comacs.org In the PHIP-SAH (Side Arm Hydrogenation) approach, an unsaturated precursor containing the molecule of interest is hydrogenated with p-H₂, and the polarization is subsequently transferred to a target nucleus, such as ¹³C. numberanalytics.com A synthetic precursor of cyclohexanone containing an unsaturated side arm could be designed for PHIP-SAH, allowing for the rapid and cost-effective generation of hyperpolarized (1-¹³C)Cyclohexanone.

Signal Amplification by Reversible Exchange (SABRE): SABRE is another p-H₂ based technique that does not require chemical modification of the target substrate. researchgate.net Instead, polarization is transferred from p-H₂ to the substrate via a transient metal complex. researchgate.net While direct hyperpolarization of ketones by SABRE is still an emerging area, recent developments have enabled the polarization of α-ketocarboxylates. researchgate.netnumberanalytics.com Future research could focus on developing new catalyst systems and co-ligands that facilitate the reversible binding of cyclohexanone, enabling its hyperpolarization through SABRE-SHEATH (Signal Amplification By Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei). researchgate.netnumberanalytics.com

| Technique | Principle | Potential Advantage for (1-¹³C)Cyclohexanone | Key Challenge |

|---|---|---|---|

| Dynamic Nuclear Polarization (DNP) | Transfer of polarization from electrons to nuclei at low temperature. acs.org | High polarization levels; applicable to a wide range of molecules. | Requires specialized, expensive equipment and cryogenic conditions. numberanalytics.com |

| Parahydrogen-Induced Polarization (PHIP-SAH) | Polarization transfer following hydrogenation of a precursor with parahydrogen. numberanalytics.com | Lower cost and faster than DNP; high polarization levels achievable. acs.org | Requires synthesis of a suitable unsaturated precursor. |

| Signal Amplification by Reversible Exchange (SABRE) | Catalytic transfer of polarization from parahydrogen without hydrogenating the substrate. researchgate.net | No chemical modification of cyclohexanone needed; rapid and repeatable. researchgate.net | Development of a suitable catalyst system for ketone binding. researchgate.net |

Development of Novel Synthetic Routes for Multi-Labeled Cyclohexanone Derivatives

The synthesis of molecules with multiple isotopic labels (e.g., ¹³C and ²H) provides even more detailed mechanistic information. The development of novel, efficient synthetic routes to multi-labeled cyclohexanone derivatives is crucial for advancing their application as sophisticated molecular probes.

Recent advances in catalysis offer promising avenues for the synthesis of these complex molecules. For instance, tandem photocatalyzed annulation reactions have been developed for the synthesis of highly functionalized cyclohexanones from simple precursors. researchgate.netnih.gov These methods, which involve the formation of multiple C-C bonds in a single pot, could be adapted to incorporate isotopic labels from readily available starting materials. researchgate.net For example, using a ¹³C-labeled starting material in a formal [5+1] cycloaddition could yield a multi-substituted, labeled cyclohexanone core. researchgate.net

Catalytic transfer hydrodeuteration of cyclic alkenes is another powerful strategy. acs.org This method allows for the precise and highly selective installation of deuterium (B1214612) atoms across a double bond. acs.org By starting with a ¹³C-labeled cyclohexene (B86901), it is possible to synthesize cyclohexanones with specific patterns of both ¹³C and deuterium labeling. A key advantage is the ability to control the stereochemistry of deuterium incorporation, which is critical for probing stereoselective reactions. osti.gov

Furthermore, transition-metal-mediated "borrowing hydrogen" or hydrogen auto-transfer reactions provide a sustainable approach for the α-alkylation of ketones using labeled alcohols. rsc.org For example, a manganese-catalyzed α-methylation of cyclohexanone using deuterated methanol (B129727) (CD₃OD) can produce deuterated cyclohexanone derivatives. rsc.org Combining this with a (1-¹³C)Cyclohexanone starting material would result in a dually labeled product. These novel catalytic approaches represent a significant step forward from classical methods, enabling the creation of a diverse library of multi-labeled cyclohexanone isotopologues for advanced mechanistic studies.

| Synthetic Strategy | Description | Labeling Potential | Reference |

|---|---|---|---|

| Tandem Photocatalyzed Annulation | A formal [5+1] cycloaddition to construct substituted cycloalkanones under mild photoredox conditions. | Incorporation of ¹³C or other labels from starting materials into the cyclohexanone ring. | researchgate.netnih.gov |

| Catalytic Transfer Hydrodeuteration | Selective addition of one deuterium and one hydrogen atom across a cyclic alkene double bond using a copper catalyst. | Precise stereospecific and regiospecific deuteration of a ¹³C-labeled cyclohexene precursor. | acs.org |

| Organometallic-Mediated Carbon Isotope Labeling | Exploiting organometallic chemistry, such as carbonylation of azanickellacycles, for specific carbon isotope labeling. | Adaptable for synthesizing molecules like sitagliptin (B1680988) with a single carbon isotope label. | rsc.org |

| Tungsten-Mediated Benzene (B151609) Elaboration | A four-step conversion of benzene to cyclohexene with precise control over deuterium incorporation via a tungsten complex. | Access to 52 unique stereoisotopomers of cyclohexene from deuterated and proteated reagents. | osti.gov |

Advanced In Situ Spectroscopic Studies of Reaction Intermediates using Isotopic Probes

Understanding the structure and dynamics of transient intermediates is key to unraveling reaction mechanisms and designing more efficient catalysts. nih.gov Advanced in situ and operando spectroscopic techniques, which monitor reactions as they occur, are invaluable for this purpose. rsc.orgpsu.edu The use of isotopic probes like (1-¹³C)Cyclohexanone significantly enhances the power of these methods by providing an unambiguous spectroscopic signature to track the transformation of the labeled site.

In Situ NMR and IR Spectroscopy: In situ NMR spectroscopy allows for the direct observation of soluble intermediates in real-time. The ¹³C label in (1-¹³C)Cyclohexanone provides a distinct signal in a region of the spectrum that is typically less crowded than the ¹H spectrum, making it easier to identify and quantify intermediates and products. smu.edustackexchange.com Similarly, in situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can monitor changes in vibrational modes. The C=O stretch of the ketone is a strong, characteristic band in the IR spectrum. rsc.orgacs.org Isotopic substitution from ¹²C=O to ¹³C=O causes a predictable shift in the frequency of this vibration, allowing for the clear differentiation of the labeled carbonyl group from other carbonyl-containing species (e.g., esters, acids) that might be present in the reaction mixture. This has been successfully applied to study the acetalization of cyclohexanone. rsc.org

Operando Spectroscopy in Heterogeneous Catalysis: In heterogeneous catalysis, operando spectroscopy combines a spectroscopic measurement with a simultaneous catalytic activity measurement, providing a direct link between the observed surface species and the catalytic performance. rsc.orgnumberanalytics.com For example, in the hydrogenation of ketones on a platinum catalyst, operando ATR-IR spectroscopy has been used to monitor the interaction of the ketone with the chirally modified catalyst surface. rsc.orgnumberanalytics.com Using (1-¹³C)Cyclohexanone in such an experiment would allow researchers to precisely track the adsorption of the ketone and its conversion to intermediates and products on the catalyst surface, distinguishing it from spectator species or modifier molecules.

Steady-State Isotopic-Transient Kinetic Analysis (SSITKA): SSITKA is another powerful technique for studying heterogeneous catalysis under steady-state conditions. researchgate.netnumberanalytics.com By switching the feed from an unlabeled reactant to its isotopically labeled counterpart (e.g., from unlabeled cyclohexanone to (1-¹³C)Cyclohexanone), the transient response of the products can be analyzed to determine the surface residence times, concentration of active intermediates, and turnover frequencies. researchgate.net This provides invaluable kinetic data that is difficult to obtain by other means.

Computational Design of Catalysts and Reactions Informed by Isotopic Effects

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and designing new catalysts. pnnl.govrsc.org A key area where computation provides unique insight is in the prediction and interpretation of Kinetic Isotope Effects (KIEs). rsc.orgosti.gov The KIE, which is the ratio of the reaction rate of a light isotopologue to a heavy one (k_light/k_heavy), provides detailed information about the transition state of the rate-determining step of a reaction. numberanalytics.com

By computationally modeling a reaction involving (1-¹³C)Cyclohexanone, chemists can predict the ¹³C KIE for a proposed mechanism. This involves calculating the vibrational frequencies of the reactant and the transition state for both the ¹²C and ¹³C isotopologues. The difference in zero-point vibrational energy between the two isotopes in the transition state is a major contributor to the KIE. A significant KIE suggests that the labeled carbon is involved in bond-breaking or bond-forming in the rate-determining step.

This predictive power is invaluable for several reasons:

Mechanism Elucidation: Comparing computationally predicted KIEs with experimentally measured values can validate or refute a proposed reaction mechanism. nih.gov For instance, in the Suzuki-Miyaura reaction, the agreement between experimental and theoretical ¹³C KIEs was used to identify the active catalytic species and the nature of the transmetalation transition state. nih.gov

Catalyst Screening: Computational models can screen potential catalysts by predicting how changes in the catalyst structure will affect the transition state energy and, consequently, the reaction rate and KIE. This can guide experimental efforts toward the most promising candidates.

Interpreting Complex Systems: In complex, multi-step reactions, the observed KIE is a composite of the effects at each step. Computational models, using concepts like the degree of rate control (DRC), can dissect these contributions and identify which steps are kinetically relevant, an insight that is often not accessible from experiments alone. acs.orgosti.gov

The synergy between experimental KIE measurements using probes like (1-¹³C)Cyclohexanone and theoretical calculations allows for a much deeper understanding of reaction landscapes. This knowledge-driven approach accelerates the discovery and optimization of new catalysts and synthetic transformations. researchgate.net

Q & A

Basic: What are the primary catalytic methods for synthesizing cyclohexanone from phenol, and how do reaction parameters influence selectivity?

Answer:

Cyclohexanone is synthesized via phenol hydrogenation using palladium-based catalysts (e.g., Pd/SiO₂). Key parameters include:

- Temperature : Optimal at 110°C to maximize phenol conversion (92%) and cyclohexanone selectivity (>99%) .

- Catalyst particle size : Smaller particles (1 mm) enhance surface area, improving conversion and selectivity compared to larger particles (2 mm) .

- Hydrogen-to-phenol ratio : A 1:4 molar ratio minimizes side reactions .

Methodological optimization involves empirical modeling to align experimental data with theoretical predictions .

Basic: How can cyclohexanone be selectively separated from reaction mixtures containing cyclohexanol and other byproducts?

Answer:

Separation relies on vapor-liquid equilibrium (VLE) data for binary/ternary systems (e.g., cyclohexanol-cyclohexanone-phenol). Azeotropic distillation with solvents like water or ionic liquids is effective. Excess molar volume and refractive index deviations in mixtures guide solvent selection .

Advanced: How to resolve contradictions in reported catalytic efficiencies for cyclohexanone production?

Answer:

Contradictions (e.g., varying selectivity with similar catalysts) are addressed by:

- Experimental replication : Standardizing particle size, temperature, and hydrogen ratios .

- Computational modeling : Density Functional Theory (DFT) evaluates catalyst active sites and reaction pathways, incorporating exact-exchange terms for accuracy .

- Factorial design : Three-level full factorial experiments isolate parameter effects .

Advanced: What methodologies validate proposed photocatalytic mechanisms for cyclohexanol oxidation to cyclohexanone?

Answer:

Mechanisms are validated via:

- In situ ATR-FTIR spectroscopy : Tracks intermediate species (e.g., ketones) and confirms absence of carboxylates .

- Kinetic modeling : Matches experimental cyclohexanone production rates (measured by HPLC/GC-MS) with theoretical predictions .

- Charge separation analysis : Combines UV-Vis and photoluminescence spectroscopy to assess catalyst efficiency .

Advanced: How to assess cyclohexanone’s mutagenic potential given conflicting in vivo and in vitro data?

Answer:

- In vivo micronucleus tests : Detect chromosomal aberrations in mammalian bone marrow .

- Bacterial reverse mutation assays : Evaluate mutagenicity in Salmonella typhimurium strains .

- Structure-activity relationship (SAR) modeling : Predicts toxicity using electronic and steric descriptors from DFT calculations .

Basic: What safety protocols are critical when handling cyclohexanone in catalytic studies?

Answer:

- PPE : Butyl or Polyvinyl Alcohol gloves, Tychem® BR suits .

- Storage : Cool, ventilated areas away from oxidizers (e.g., nitric acid) .

- Exposure control : Monitor airborne concentrations (<25 ppm TWA) and use fume hoods .

Advanced: How to model thermodynamic properties of cyclohexanone mixtures for separation optimization?

Answer:

- Experimental measurements : Density and speed of sound in binary mixtures (e.g., cyclohexanone + alkylbenzenes) at 298.15–318.15 K .

- Excess property calculations : Excess molar volumes () and isentropic compressibilities identify non-ideal interactions .

- NRTL/UNIQUAC models : Predict phase equilibria for distillation column design .

Advanced: What green chemistry approaches improve sustainability in cyclohexanone synthesis?

Answer:

- Photocatalysis : Visible-light-driven oxidation of cyclohexanol using TiO₂-based catalysts achieves >99% selectivity .

- Biocatalysis : Pseudomonas taiwanensis enzymes convert cyclohexane to ε-caprolactone, reducing waste .

- Solvent-free systems : Ionic liquids minimize volatile organic compound (VOC) emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.